Deacetyldiltiazem
Overview
Description
Deacetyldiltiazem is a pharmacologically active metabolite of diltiazem, a benzothiazepine derivative and calcium channel blocker. Diltiazem is widely used in the treatment of cardiovascular conditions such as hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound retains a significant portion of the pharmacological activity of its parent compound, diltiazem .
Mechanism of Action
Target of Action
Deacetyldiltiazem, a metabolite of Diltiazem , primarily targets calcium channels in the body . These channels play a crucial role in regulating the influx of calcium ions into cardiac and vascular smooth muscle during depolarization .
Mode of Action
This compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action is similar to other calcium channel blockers such as nifedipine and verapamil . Compared to these drugs, this compound displays an intermediate specificity to target both the cardiac and vascular smooth muscle .
Biochemical Pathways
It is known that the compound’s action on calcium channels can influence various downstream effects, including the relaxation of vascular smooth muscle and the reduction of peripheral vascular resistance .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models . The formation of this compound was found to increase linearly with time up to 60 minutes and with protein content up to 7.8 mg . The apparent Km and Vmax values were calculated to be 0.17 X 10(-3) M and 0.013 µmol/mg of protein/min, respectively .
Result of Action
The primary result of this compound’s action is the relaxation of vascular smooth muscle and the resultant decrease in peripheral vascular resistance . This leads to its therapeutic effects in the management of conditions such as hypertension and chronic stable angina .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain compounds can inhibit the enzymatic hydrolysis of diltiazem, thereby affecting the formation of this compound . Additionally, in vivo pretreatment with certain substances, such as phenobarbital, can increase the in vitro this compound deacetylase activity .
Biochemical Analysis
Biochemical Properties
Deacetyldiltiazem interacts with various enzymes and proteins within biochemical reactions . It is metabolized in the liver via several pathways, with deacetylation being one of the primary degradation steps . The enzymes responsible for this process have not been fully identified .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound’s demethylation is catalyzed by cytochrome P450 2D6 and 3A4 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The area under the curve ratio of this compound to Diltiazem after oral dosing with Diltiazem in rats was sevenfold higher than in humans
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It is metabolized in the liver by several pathways; deacetylation, N-demethylation, and O-demethylation are the primary degradation steps .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetyldiltiazem is typically formed through the deacetylation of diltiazem. This process involves the removal of an acetyl group from the diltiazem molecule. The deacetylation can be achieved using various chemical reagents and conditions. For instance, hydrolysis in aqueous solutions can lead to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of diltiazem under specific conditions to ensure high yield and purity. The process parameters, such as temperature, pH, and reaction time, are optimized to achieve efficient deacetylation .
Chemical Reactions Analysis
Types of Reactions: Deacetyldiltiazem undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Deacetyldiltiazem has several scientific research applications, including:
Comparison with Similar Compounds
Diltiazem: The parent compound of deacetyldiltiazem, used for similar therapeutic purposes.
N-desmethyl diltiazem: Another metabolite of diltiazem with pharmacological activity.
Verapamil: A calcium channel blocker with similar therapeutic uses but different chemical structure.
Uniqueness: this compound is unique in its balance of pharmacological activity and metabolic stability. While it retains significant activity similar to diltiazem, it also exhibits distinct pharmacokinetic properties that make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881093 | |
Record name | Desacetyl diltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deacetyldiltiazem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42399-40-6 | |
Record name | Deacetyldiltiazem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42399-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetyl diltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEACETYLDILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849UT193YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deacetyldiltiazem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Deacetyldiltiazem formed in the body?
A1: this compound is formed through the deacetylation of Diltiazem. This metabolic process primarily occurs in the liver but can also occur in extrahepatic tissues like the intestines [, ].
Q2: What enzyme is primarily responsible for the deacetylation of Diltiazem?
A2: Research has identified Carboxylesterase 2a (Ces2a) as the primary enzyme responsible for Diltiazem deacetylation, specifically in rats. This finding highlights a significant species difference, as human, monkey, dog, and mouse tissues lack this specific enzyme activity [, , , ].
Q3: Does food intake affect the bioavailability of Diltiazem and this compound?
A3: Studies have shown that food does not significantly influence the bioavailability of Diltiazem or its metabolites, including this compound, regardless of whether the drug is administered as a conventional tablet or a slow-release formulation [].
Q4: How does grapefruit juice consumption affect Diltiazem bioavailability?
A4: Unlike some dihydropyridine calcium channel blockers, grapefruit juice does not appear to significantly affect the bioavailability of Diltiazem. This finding suggests that factors beyond cytochrome P450 metabolism, which is inhibited by grapefruit juice, contribute to Diltiazem bioavailability [].
Q5: Does chronic Diltiazem administration influence its own metabolism?
A5: Yes, chronic Diltiazem administration can impair its own metabolism. Studies in rabbits demonstrated that chronic intrauterine exposure to Diltiazem significantly reduced this compound formation in offspring, particularly in liver, lung, and brain tissues [].
Q6: What is the impact of renal impairment on Diltiazem and this compound pharmacokinetics?
A6: In patients undergoing continuous ambulatory peritoneal dialysis, Diltiazem pharmacokinetic parameters, including those of this compound, were comparable to those observed in healthy volunteers and patients with end-stage renal disease. This suggests that dosage adjustments may not be necessary for individuals with renal impairment [].
Q7: Does this compound possess pharmacological activity?
A7: Yes, this compound exhibits pharmacological activity, although its potency may be lower than that of Diltiazem. [, ]
Q8: What analytical methods are commonly used to measure Diltiazem and this compound concentrations?
A8: High-performance liquid chromatography (HPLC) is widely employed to measure Diltiazem and its metabolites, including this compound, in various biological samples [, , ]. Gas chromatography (GC) methods have also been developed for this purpose [, ].
Q9: Do histamine H2-receptor antagonists influence Diltiazem and this compound pharmacokinetics?
A9: Co-administration of Cimetidine, a histamine H2-receptor antagonist, has been shown to significantly increase Diltiazem and this compound plasma levels. While Ranitidine, another H2-receptor antagonist, also exhibited this effect, it was not statistically significant [].
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